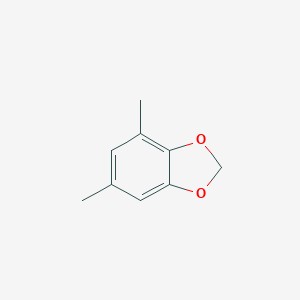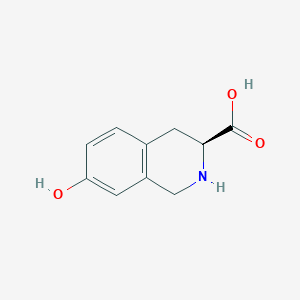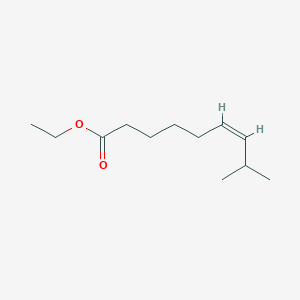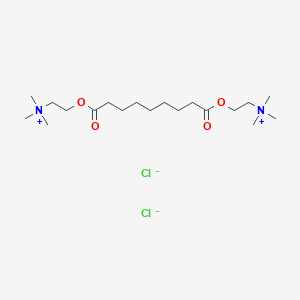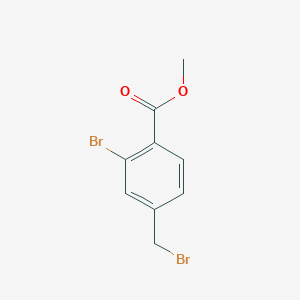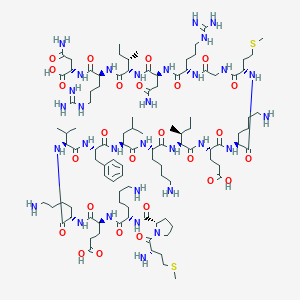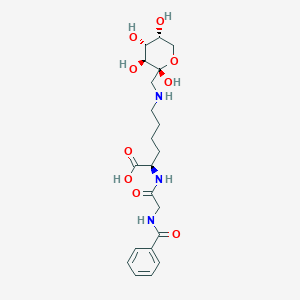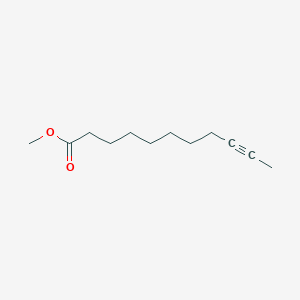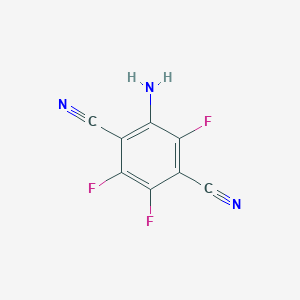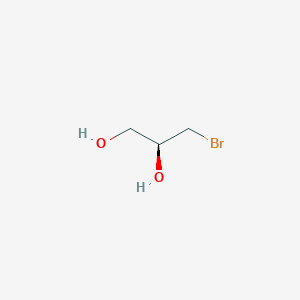
(S)-3-Bromopropane-1,2-diol
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Hematopoietic and Reproductive Hazards
A study investigated the effects of solvents containing 2-bromopropane, a compound related to (S)-3-Bromopropane-1,2-diol, on Korean electronic workers. It was found that female workers exposed to these solvents experienced secondary amenorrhea, and male workers showed reduced sperm motility, highlighting significant reproductive and hematopoietic hazards (Kim et al., 1996).
Neurotoxicity in Rats
Research has shown that 1-bromopropane, a similar compound to (S)-3-Bromopropane-1,2-diol, caused dose-dependent biochemical changes in the central nervous system of rats. This included a decrease in neuron-specific gamma-enolase and changes in proteins containing sulfhydryl bases, which could indicate underlying neurotoxic mechanisms (Wang et al., 2003).
Neuro-Reproductive Toxicities of Bromopropanes
A study comparing 1-bromopropane and 2-bromopropane, both structurally related to (S)-3-Bromopropane-1,2-diol, found distinct toxic effects. 1-bromopropane was identified as a potent neurotoxic compound, showing different reproductive toxicities compared to 2-bromopropane (Ichihara, 2005).
Dermatological and Cosmetic Preparations
Bronopol, chemically known as 2-Nitro-2-bromopropan-1,3-diol, which is structurally similar to (S)-3-Bromopropane-1,2-diol, is used in dermatological and cosmetic preparations. It acts as a preservative with a broad antimicrobial spectrum but requires careful consideration regarding its potential photodynamic or photoallergic properties (Raab, 2004).
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of 2-bromopropane, related to (S)-3-Bromopropane-1,2-diol, was reviewed by the National Toxicology Program. This study highlighted the importance of evaluating the adverse effects on reproduction caused by such compounds (Boekelheide et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-3-bromopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFQOUHOCRXDL-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CBr)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Bromopropane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



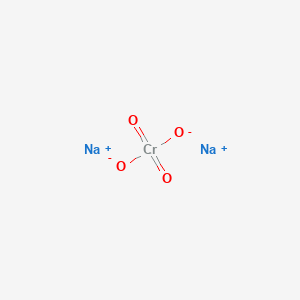
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
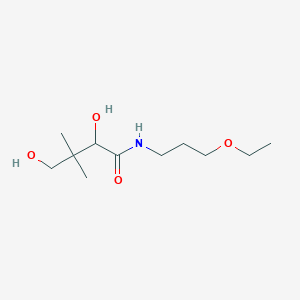
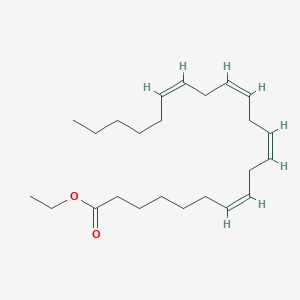
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
